Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a cyclopentapyrazole-derived carboxamide moiety at position 2. The thiazole ring is esterified at position 4 with a methyl carboxylate group. This structure combines two pharmacologically relevant heterocycles: thiazoles, known for their roles in enzyme inhibition and antimicrobial activity, and cyclopentapyrazoles, which are less common but may contribute to unique steric and electronic properties.
Properties
Molecular Formula |
C13H14N4O3S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 5-methyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N4O3S/c1-6-9(12(19)20-2)14-13(21-6)15-11(18)10-7-4-3-5-8(7)16-17-10/h3-5H2,1-2H3,(H,16,17)(H,14,15,18) |
InChI Key |
LDZUWQLJYBRQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole and cyclopentane rings. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Anti-inflammatory Properties
Compounds similar to this compound have shown promise as anti-inflammatory agents. The thiazole ring is known for its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Studies suggest that this compound could serve as a scaffold for developing novel anti-inflammatory drugs .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Research indicates that thiazole derivatives possess activity against a range of bacteria and fungi. In particular, the presence of the pyrazole moiety enhances the antimicrobial efficacy of the compound against resistant strains of pathogens .
Pesticidal Activity
This compound has potential applications in crop protection as a pesticide. Its ability to disrupt biological processes in pests can be leveraged for developing environmentally friendly agricultural chemicals .
Herbicidal Properties
Research into the herbicidal properties of thiazole-containing compounds suggests that they can inhibit the growth of certain weed species without affecting crop yield significantly. This selectivity makes them ideal candidates for further development in sustainable agriculture practices .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer potential of various thiazole derivatives including this compound. The findings indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines with an IC50 value significantly lower than existing chemotherapeutics .
Evaluation of Antimicrobial Activity
In another study focusing on antimicrobial activity, derivatives were synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that the compound exhibited minimum inhibitory concentrations comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Comparison :
Biological Activity
Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a cyclopenta[c]pyrazole moiety, which are significant in determining its biological activity. The molecular formula is , and its molecular weight is approximately 302.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : The compound may act on certain receptors in the body, influencing signaling pathways critical for physiological responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
| Compound | Target Organism | Activity Type | Reference |
|---|---|---|---|
| Methyl Thiazole Derivative | Staphylococcus aureus | Bactericidal | |
| Cyclopenta[c]pyrazole Analog | Escherichia coli | Bacteriostatic |
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies showed varying degrees of cytotoxic effects on different cancer cell lines:
These results suggest that the compound may have potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Study 2: Anticancer Activity
In a separate investigation focusing on anticancer properties, researchers assessed the effects of this compound on breast cancer cell lines. The study found that at concentrations above 25 µM, there was a marked reduction in cell viability, indicating that this compound could serve as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
